Receptor Selectivity: Ki Values Distinguish β-FNA from Broad-Spectrum Irreversible Antagonists
In direct head-to-head binding assays using guinea pig brain membranes, β-FNA demonstrated a clear selectivity profile favoring the μ-opioid receptor (Ki = 2.2 nM) over the κ-opioid receptor (Ki = 14 nM) and δ-opioid receptor (Ki = 78 nM) [1]. This 35-fold selectivity for μ over δ receptors is quantitatively defined, providing a clear comparator basis for evaluating other irreversible antagonists. In contrast, the related alkylating derivative β-chlornaltrexamine (β-CNA) produces irreversible antagonism at μ-, κ-, and δ-opioid receptors without the subtype selectivity seen with β-FNA [2].
| Evidence Dimension | Binding affinity (Ki) for opioid receptor subtypes |
|---|---|
| Target Compound Data | Ki (μ) = 2.2 nM; Ki (κ) = 14 nM; Ki (δ) = 78 nM |
| Comparator Or Baseline | β-chlornaltrexamine (β-CNA): irreversible antagonism at μ-, κ-, and δ-opioid receptors with no subtype selectivity |
| Quantified Difference | β-FNA Ki (μ) is 35-fold lower than Ki (δ); β-CNA shows no μ/δ/κ selectivity |
| Conditions | Guinea pig brain membrane binding assays; competition binding with selective radioligands |
Why This Matters
Researchers requiring selective, irreversible μ-receptor inactivation must use β-FNA; β-CNA's broad-spectrum profile makes it unsuitable for experiments requiring μ-specific blockade.
- [1] Tam SW, Liu-Chen LY. Reversible and irreversible binding of β-funaltrexamine to μ, δ and κ opioid receptors in guinea pig brain membranes. J Pharmacol Exp Ther. 1986;239(2):351-357. View Source
- [2] Ward SJ, Portoghese PS, Takemori AE. Pharmacological profiles of β-funaltrexamine (β-FNA) and β-chlornaltrexamine (β-CNA) on the mouse vas deferens preparation. Eur J Pharmacol. 1982;80(4):377-384. View Source
